Ethyl 3,4-diethoxybenzoate
Overview
Description
Ethyl 3,4-diethoxybenzoate is a chemical compound with the molecular formula C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da . It is also known by other names such as 3,4-Diethoxybenzoic acid ethyl ester .
Synthesis Analysis
This compound can be synthesized through various methods, including the esterification of salicylic acid with ethanol and ethyl bromide, and the reaction of 3,4-diethoxybenzoyl chloride with ethanol in the presence of a base.Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with two ethoxy and two ethyl groups attached to it. The InChI code for this compound is 1S/C13H18O4/c1-4-15-11-8-7-10 (13 (14)17-6-3)9-12 (11)16-5-2/h7-9H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a melting point of 52-55 °C and a boiling point of 271-274 °C. It is soluble in alcohol and ether but insoluble in water. The compound has a molecular weight of 250.29 g/mol and a density of 1.12 g/cm³.Scientific Research Applications
Synthesis and Chemical Structure Analysis
Ethyl 3,4-diethoxybenzoate and related compounds have been a focus in chemical synthesis and structural analysis. For example, Rimaz et al. (2009) synthesized a compound from the reaction of ethyl anthranilate with thiophosgene, leading to various derivatives including ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate. The structure of these compounds was confirmed using techniques like IR, NMR spectroscopy, and X-ray structure determination (Rimaz et al., 2009).
Polyphenol Analysis in Wood
Garland et al. (1986) explored methods for determining polyphenols in wood by chemically degrading the wood and measuring the products by gas chromatography. They found that Eucalyptus marginata heartwood produced mthis compound, highlighting its significance in the analysis of wood components (Garland et al., 1986).
Anticancer Applications
Research by Han et al. (2014) on ethyl-3,4-dihydroxybenzoate, a compound related to this compound, showed that it induced cell autophagy and apoptosis in esophageal squamous cell carcinoma cells. This was achieved through the up-regulation of genes like BNIP3 and NDRG1, suggesting its potential in cancer therapy (Han et al., 2014).
Environmental and Photocatalytic Studies
Li et al. (2017) investigated the environmental behavior of UV filters like Ethyl-4-aminobenzoate, a compound similar to this compound. They focused on its occurrence in water sources and evaluated its transformation products, providing insights into its environmental fate and potential applications in environmental sciences (Li et al., 2017).
Safety and Hazards
Ethyl 3,4-diethoxybenzoate is classified under GHS07 and has a signal word of warning . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
Some studies suggest that it may have antioxidant activity and weak antimicrobial effects against some bacteria and fungi. The exact mechanism of interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It’s suggested that the compound may have potential free radical scavenging capabilities. .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
One study suggests that it may have a protective effect against hypoxia-induced oxidative damage in L6 myoblast cells . More research is needed to fully understand the molecular and cellular effects of this compound.
Action Environment
The compound is typically stored in a dry room temperature environment
Properties
IUPAC Name |
ethyl 3,4-diethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIFSJMLYCVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342983 | |
Record name | Ethyl 3,4-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75332-44-4 | |
Record name | Ethyl 3,4-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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